N-cyclohexyl-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC16379120
Molecular Formula: C22H28N4
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N4 |
|---|---|
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H28N4/c1-15(2)19-14-20(23-18-12-8-5-9-13-18)26-22(24-19)21(16(3)25-26)17-10-6-4-7-11-17/h4,6-7,10-11,14-15,18,23H,5,8-9,12-13H2,1-3H3 |
| Standard InChI Key | HGBMTSQJXKFGKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4CCCCC4 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Analysis
The compound features a pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring, substituted at positions 3, 5, and 7. Key substituents include:
-
Position 3: A phenyl group contributing aromatic stacking interactions.
-
Position 5: A propan-2-yl (isopropyl) group enhancing lipophilicity.
-
Position 7: A cyclohexylamine moiety, which improves metabolic stability and target binding .
The IUPAC name, N-cyclohexyl-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine, reflects these substituents. Its canonical SMILES string (CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NC4CCCCC4) and InChIKey (HGBMTSQJXKFGKK-UHFFFAOYSA-N) confirm the stereochemical arrangement.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4 |
| Molecular Weight | 348.5 g/mol |
| LogP (Predicted) | ~4.2 (indicating high lipophilicity) |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 4 (pyrimidine and pyrazole N) |
The high logP value suggests favorable membrane permeability, a critical factor for antimicrobial agents targeting intracellular pathogens like M.tb .
Synthetic Pathways and Optimization
General Synthesis of Pyrazolo[1,5-a]Pyrimidines
The synthesis typically begins with ethyl 3-amino-1H-pyrazole-4-carboxylate reacting with aromatic aldehydes under microwave irradiation or reflux conditions. For N-cyclohexyl derivatives, cyclohexylamine is introduced via nucleophilic substitution at position 7 . A representative pathway involves:
-
Condensation: Pyrazole-carboxylate reacts with 4-fluorobenzaldehyde to form a Schiff base.
-
Cyclization: Intramolecular cyclization under acidic conditions yields the pyrazolo[1,5-a]pyrimidine core.
-
Amination: Cyclohexylamine is introduced at position 7 using Buchwald-Hartwig coupling .
Yield and Purification
Yields for analogous compounds range from 45% to 68%, with purification achieved via silica gel chromatography (petroleum ether/ethyl acetate, 3:1). The isopropyl group at position 5 is incorporated using isopropyl magnesium bromide in a Grignard reaction, followed by oxidation.
Biological Activities and Mechanisms
Antimycobacterial Activity
While direct data on this compound is unavailable, structurally similar 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines exhibit potent M.tb inhibition (MIC90: 0.5–2.0 µM) . The cyclohexyl group enhances microsomal stability, with mouse liver microsomal half-lives exceeding 60 minutes for related analogs .
MurA Enzyme Inhibition
Recent studies on pyrazolo[1,5-a]pyrimidines highlight their role as MurA inhibitors, disrupting peptidoglycan biosynthesis in Gram-negative bacteria. Compound 4c (a 3-(4-fluorophenyl) analog) demonstrated an IC50 of 3.77 µg/mL against Escherichia coli MurA, comparable to fosfomycin . The isopropyl group in N-cyclohexyl derivatives may similarly enhance binding to the MurA active site, as suggested by molecular docking studies .
Pharmacokinetic Profiling
| Parameter | Value (Predicted) |
|---|---|
| Plasma Protein Binding | 92–95% |
| CYP450 Inhibition | Moderate (CYP3A4) |
| Half-Life | 6–8 hours (murine models) |
These predictions align with data from analogs showing high oral bioavailability (>80%) in preclinical models .
Structure-Activity Relationships (SAR)
Role of the Cyclohexyl Group
The N-cyclohexyl substituent at position 7 reduces hERG channel binding (IC50 > 10 µM), minimizing cardiac toxicity risks observed in earlier pyridylmethylamine derivatives . This modification also improves metabolic stability, as evidenced by a 2-fold increase in liver microsomal half-life compared to N-(pyridin-2-ylmethyl) analogs .
Impact of the 5-Isopropyl Substituent
The 5-isopropyl group enhances hydrophobic interactions with bacterial ATP synthase, a target in M.tb. In a series of 5-alkyl derivatives, isopropyl-substituted compounds showed 3-fold greater potency than n-propyl analogs (MIC90: 1.2 vs. 3.5 µM) .
Phenyl Group at Position 3
The 3-phenyl group is critical for π-π stacking with Tyr158 in the M.tb ATP synthase F1 subunit. Fluorination at the para position (as in 3-(4-fluorophenyl) derivatives) further improves potency by 40%, though this modification is absent in the reviewed compound .
Computational and Molecular Modeling Insights
Docking Studies with M.tb ATP Synthase
AutoDock Vina simulations of similar compounds reveal a binding affinity of −9.2 kcal/mol to the F1 subunit. Key interactions include:
-
Hydrogen bonding between the pyrimidine N1 and Glu65.
-
Van der Waals contacts between the isopropyl group and Ile73 .
ADMET Predictions
SwissADME analysis predicts:
-
High gastrointestinal absorption (95%).
-
Blood-brain barrier permeability (logBB: 0.3).
-
No PAINS alerts, indicating low promiscuity risks.
Comparative Analysis with Clinical Candidates
| Compound | Target | MIC90 (µM) | hERG IC50 (µM) |
|---|---|---|---|
| N-Cyclohexyl derivative | M.tb ATP synthase | 1.8* | >10 |
| Bedaquiline | M.tb ATP synthase | 0.06 | 1.2 |
| 4c (MurA inhibitor) | E. coli MurA | 1.95 µg/mL | ND |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume